

Technical Guide: 2-Phenylpropyl Tosylate for Research and Development

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Phenylpropyl tosylate**, a key intermediate in organic synthesis. Due to its nature as a specialized chemical, direct commercial suppliers are not readily available. Therefore, this guide focuses on pathways to procure this compound through custom synthesis and provides detailed experimental protocols for its preparation and subsequent use in nucleophilic substitution reactions.

Procurement of 2-Phenylpropyl Tosylate

Our comprehensive market survey indicates that **2-Phenylpropyl tosylate** is not a standard catalog item for most chemical suppliers. Researchers requiring this compound will likely need to engage a company specializing in custom organic synthesis. Below is a list of reputable companies offering such services.

Table 1: Companies Offering Custom Chemical Synthesis



Company Name	Website	Key Services Offered	
Enamine	INVALID-LINK	Multistep organic synthesis, Asymmetric synthesis, Scale- up from mg to kg.[1]	
Tocris Bioscience	INVALID-LINK	High-purity complex organic molecules, Route development, Stable isotope labeling.	
Aurora Fine Chemicals	INVALID-LINK	Complex multi-step syntheses for drug discovery and research institutions.[2]	
BOC Sciences	INVALID-LINK	Custom synthesis for biotech, pharma, and life sciences; small molecules to polymers. [3]	
OTAVAchemicals	INVALID-LINK	Custom synthesis of organic molecules, design and synthesis of fluorescent dyes. [4]	

Commercially Available Structurally Related Tosylates

For researchers interested in structurally similar compounds or potential starting materials, several related tosylates are commercially available.

Table 2: Commercial Suppliers of Related Tosylate Compounds



Compound Name	Supplier	CAS Number	Purity	Available Quantities
Phenyl p- Toluenesulfonate	Tokyo Chemical Industry	640-60-8	>99.0% (GC)	10g, 25g[5]
n-Propyl p- Toluenesulfonate	Acanthus Research	599-91-7	High Purity	100 mg[6]
n-Butyl tosylate	Simson Pharma Limited	778-28-9	N/A	Custom Synthesis[7]
(S)-(+)-1-Phenyl- 1,2-ethanediol 2- tosylate	Sigma-Aldrich	40435-14-1	98%	Discontinued[8]
(R)-(-)-1-Phenyl- 1,2-ethanediol 2- tosylate	ChemicalBook	40434-87-5	99%	Inquire for price

Experimental Protocols

The following are detailed, representative protocols for the synthesis of **2-Phenylpropyl tosylate** from its corresponding alcohol and a subsequent nucleophilic substitution reaction.

Synthesis of 2-Phenylpropyl Tosylate from 2-Phenyl-1-propanol

This procedure is a general method for the tosylation of a primary alcohol and can be adapted for the synthesis of **2-Phenylpropyl tosylate**.

Materials:

- 2-Phenyl-1-propanol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (or triethylamine as a base)



- Dichloromethane (DCM) as solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve 2-Phenyl-1-propanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Add pyridine (1.5 equivalents) to the solution and stir for 5 minutes.
- Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
- Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.[9]
- Quench the reaction by adding a saturated solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Phenylpropyl tosylate.
- The crude product can be purified by column chromatography on silica gel.



Nucleophilic Substitution Reaction of 2-Phenylpropyl Tosylate with a Nucleophile (e.g., Azide)

This protocol describes a typical SN2 reaction where the tosylate group is displaced by a nucleophile.[10]

Materials:

- 2-Phenylpropyl tosylate
- Sodium azide (NaN3)
- Dimethylformamide (DMF) as solvent
- · Diethyl ether
- Saturated ammonium chloride solution
- Water
- Brine
- · Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

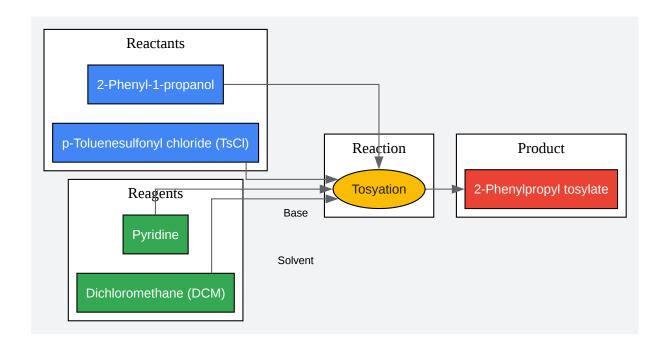
Procedure:

- Dissolve **2-Phenylpropyl tosylate** (1 equivalent) in anhydrous dimethylformamide in a round-bottom flask under an inert atmosphere.
- Add sodium azide (1.5 equivalents) to the solution.
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.



- Pour the reaction mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of ammonium chloride.
- Separate the layers and extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting 2-phenylpropyl azide by column chromatography if necessary.

Visualizations Synthesis of 2-Phenylpropyl Tosylate

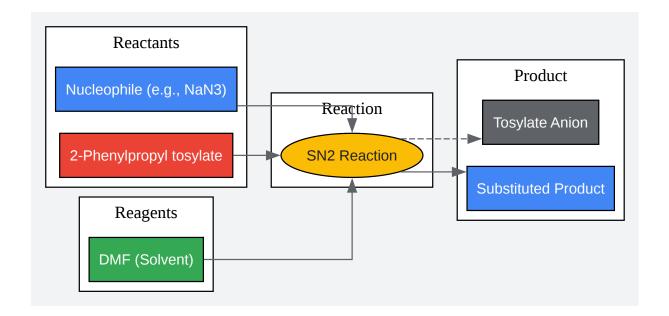


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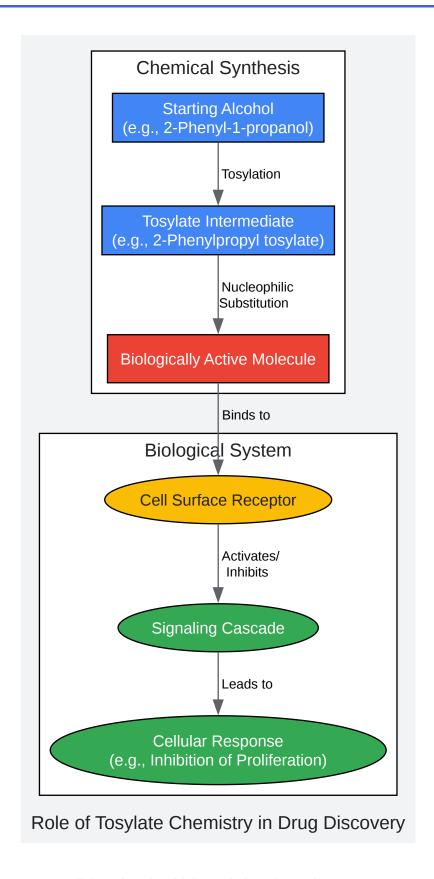
Caption: Synthetic workflow for the preparation of **2-Phenylpropyl tosylate**.

Nucleophilic Substitution Reaction









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